N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidin-5-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidin-5-amine typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the pyrazolopyrimidine moiety. The reaction conditions often involve the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques like chromatography can also be employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and halides for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the substituents introduced.
Scientific Research Applications
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidin-5-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidin-5-amine
- N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidin-4-amine
- N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidin-3-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of benzodioxin and pyrazolopyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H16N4O2 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylpyrazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C16H16N4O2/c1-19(15-5-7-20-16(18-15)4-6-17-20)11-12-2-3-13-14(10-12)22-9-8-21-13/h2-7,10H,8-9,11H2,1H3 |
InChI Key |
CMDZSJOTVBKNOS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)C3=NC4=CC=NN4C=C3 |
Origin of Product |
United States |
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